YM022 and L-365,260 belong to a class of non-peptide compounds known as 1,4-benzodiazepin-2-one derivatives. These compounds have garnered significant attention in scientific research for their high affinity and selectivity as antagonists for the cholecystokinin (CCK) receptors, specifically the CCK-B/gastrin receptor subtype. [, ]
CCK receptors are found both peripherally (CCK-A subtype predominantly) and centrally (CCK-B subtype predominantly) in various tissues. They play a crucial role in regulating various physiological processes including gastrointestinal functions, anxiety, and pain perception. [, , , ]
While the provided papers do not detail the specific synthesis of the query compound, they do describe the synthesis of closely related compounds like YM022 and L-365,260. [] These syntheses generally involve a multi-step process starting with appropriately substituted benzodiazepines. Key steps often include alkylation, acylation, and urea formation to introduce the desired substituents on the benzodiazepine core. []
The molecular structure of the query compound, YM022, and L-365,260 share a common 1,4-benzodiazepin-2-one core. [, , , , , ] This core structure likely plays a vital role in their binding affinity towards the CCK-B/gastrin receptor. The variations in substituents at specific positions on this core, like the presence of a 2-methylthiophenyl group in the query compound compared to a 3-methylphenyl group in YM022, could influence the binding affinity and selectivity towards different receptor subtypes. [, ]
Computational modeling techniques like molecular docking and molecular dynamics simulations can be employed to further analyze the interactions of these compounds with the CCK-B receptor, providing insights into the structural basis of their activity. []
YM022 and L-365,260 act as antagonists at the CCK-B/gastrin receptor. [, ] By binding to this receptor, they prevent the endogenous ligands, gastrin and CCK, from activating the receptor. This antagonism disrupts the downstream signaling cascade associated with CCK-B/gastrin receptor activation, ultimately resulting in the observed physiological effects. []
The query compound, due to its structural similarity, is likely to share this antagonistic mechanism of action. It's important to note that subtle structural differences can significantly influence the efficacy and potency of these antagonists. [, ]
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: